![molecular formula C6H8N4O2 B12211403 3-Cyclopropyl-1,2,4-oxadiazole-5-carbohydrazide](/img/structure/B12211403.png)
3-Cyclopropyl-1,2,4-oxadiazole-5-carbohydrazide
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Overview
Description
3-Cyclopropyl-1,2,4-oxadiazole-5-carbohydrazide is a heterocyclic compound that features a five-membered ring containing two nitrogen atoms and one oxygen atom. This compound is part of the oxadiazole family, known for its diverse biological activities and applications in medicinal chemistry . The presence of the cyclopropyl group adds to its unique chemical properties and potential for various applications.
Preparation Methods
The synthesis of 3-Cyclopropyl-1,2,4-oxadiazole-5-carbohydrazide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopropylcarboxylic acid hydrazide with nitrile oxides, leading to the formation of the oxadiazole ring . The reaction conditions often include the use of solvents like ethanol or tetrahydrofuran (THF) and catalysts such as sulfuric acid . Industrial production methods may involve continuous flow processes to ensure higher yields and better control over reaction parameters .
Chemical Reactions Analysis
3-Cyclopropyl-1,2,4-oxadiazole-5-carbohydrazide undergoes various chemical reactions, including:
Common reagents used in these reactions include sulfuric acid, ethanol, and manganese dioxide. The major products formed from these reactions are various substituted oxadiazole derivatives .
Scientific Research Applications
Synthesis and Structural Properties
The synthesis of 3-Cyclopropyl-1,2,4-oxadiazole-5-carbohydrazide typically involves the reaction of cyclopropyl derivatives with hydrazine and oxadiazole precursors. The resulting compound exhibits significant conformational flexibility due to the rotation around the oxadiazole–azanorbornane bond, which can influence its biological activity .
Antimicrobial Activity
1. Mechanism of Action
Research indicates that derivatives of oxadiazoles, including this compound, exhibit antimicrobial properties against various bacterial strains. These compounds are effective against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria .
2. Efficacy Studies
In vitro studies have shown that this compound displays a minimum inhibitory concentration (MIC) that is competitive with standard antibiotics like chloramphenicol. For instance, compounds derived from oxadiazoles have demonstrated antibacterial activity with MIC values ranging from 4 to 32 μg/mL against resistant strains .
Compound | Target Bacteria | MIC (μg/mL) | Comparison Drug |
---|---|---|---|
3-Cyclopropyl-1,2,4-oxadiazole | MRSA | 8 | Chloramphenicol |
Other Oxadiazole Derivatives | E. coli, S. aureus | 16 | Gentamicin |
Anticancer Activity
1. Mechanism of Action
The anticancer potential of this compound has been explored through various studies focusing on its ability to inhibit cancer cell proliferation. The compound interacts with cellular mechanisms such as telomerase activity and apoptosis pathways .
2. Efficacy Studies
Recent research shows that derivatives containing the oxadiazole moiety exhibit significant cytotoxicity against several cancer cell lines. For example, compounds have been tested against human leukemia cell lines with IC50 values indicating potent inhibition of cell growth .
Compound | Cancer Cell Line | IC50 (μM) | Comparison Control |
---|---|---|---|
3-Cyclopropyl-1,2,4-oxadiazole derivative | HEPG2 | 1.18 | Staurosporine (4.18) |
Other Oxadiazole Derivatives | MCF7 | 2.56 | Ethidium Bromide (2.71) |
Drug Design Implications
The unique structural characteristics of this compound make it a promising candidate for further drug development. Its ability to selectively target specific receptors and pathways positions it as a potential lead compound in the design of new therapeutics for both infectious diseases and cancer.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-1,2,4-oxadiazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the growth of microorganisms by interfering with their metabolic processes . It targets enzymes and proteins essential for the survival and replication of bacteria and viruses, leading to their inactivation .
Comparison with Similar Compounds
3-Cyclopropyl-1,2,4-oxadiazole-5-carbohydrazide can be compared with other oxadiazole derivatives, such as:
1,3,4-Oxadiazole: Known for its antibacterial and antifungal properties.
1,2,5-Oxadiazole: Exhibits significant antiviral activities.
1,2,3-Oxadiazole: Used in the synthesis of various pharmaceuticals.
The uniqueness of this compound lies in its cyclopropyl group, which enhances its chemical stability and biological activity .
Biological Activity
3-Cyclopropyl-1,2,4-oxadiazole-5-carbohydrazide is a compound belonging to the oxadiazole family, which has gained significant attention due to its diverse biological activities. This article focuses on its biological activity, particularly in anticancer research, receptor modulation, and enzyme inhibition.
General Properties of 1,2,4-Oxadiazoles
The 1,2,4-oxadiazole ring system is known for its unique bioisosteric properties and a wide spectrum of biological activities. Compounds containing this moiety have been explored for their potential as anticancer agents, anti-inflammatory drugs, and inhibitors of various enzymes including carbonic anhydrases and histone deacetylases (HDACs) .
Biological Activity Overview
Research indicates that derivatives of 1,2,4-oxadiazoles exhibit various biological activities including:
- Anticancer Activity : Several studies have reported that oxadiazole derivatives can inhibit the proliferation of cancer cell lines. Notably, modifications to the oxadiazole structure have led to compounds with enhanced potency against specific cancer types .
- Receptor Modulation : this compound has been shown to act as a selective partial agonist at muscarinic receptors, particularly M1 receptors. This selectivity is crucial for developing drugs targeting neurological conditions .
- Enzyme Inhibition : The compound has demonstrated inhibitory effects on enzymes such as carbonic anhydrases (CAs), particularly hCA IX and hCA XII, which are implicated in cancer progression .
Anticancer Activity
A study evaluated the cytotoxic effects of various oxadiazole derivatives against multiple cancer cell lines. The results indicated that some derivatives exhibited IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (SK-MEL-2) cell lines. For instance:
Compound | Cell Line | IC50 Value (µM) |
---|---|---|
This compound | MCF-7 | 2.76 |
Derivative A | SK-MEL-2 | 1.143 |
These findings highlight the compound's potential as an anticancer agent with selective toxicity towards malignant cells .
Receptor Interaction
The compound has been characterized as a functionally selective M1 muscarinic receptor partial agonist. This property suggests its potential therapeutic applications in treating cognitive disorders by enhancing cholinergic signaling without overstimulation of other muscarinic receptors .
Enzyme Inhibition
Inhibition studies showed that this compound selectively inhibited hCA IX with a Ki value in the submicromolar range. This specificity makes it a promising candidate for targeted cancer therapies that exploit the role of CAs in tumor growth and metastasis .
Properties
Molecular Formula |
C6H8N4O2 |
---|---|
Molecular Weight |
168.15 g/mol |
IUPAC Name |
3-cyclopropyl-1,2,4-oxadiazole-5-carbohydrazide |
InChI |
InChI=1S/C6H8N4O2/c7-9-5(11)6-8-4(10-12-6)3-1-2-3/h3H,1-2,7H2,(H,9,11) |
InChI Key |
ZAHBYBPBEJMNND-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NOC(=N2)C(=O)NN |
Origin of Product |
United States |
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